molecular formula C12H17F2N3O2S2 B7542468 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide

4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide

Cat. No. B7542468
M. Wt: 337.4 g/mol
InChI Key: SPPMIKOWNHOMJG-UHFFFAOYSA-N
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Description

4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide, also known as DFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMS is a sulfonamide derivative that has been found to exhibit promising anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide is not fully understood. However, it has been proposed that 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses, as well as cell survival and proliferation. 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has been shown to inhibit the activation of NF-κB and its downstream targets, including pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has also been found to have low toxicity in vitro and in vivo. However, 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and efficacy. In addition, 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide may have off-target effects, which can complicate data interpretation.

Future Directions

4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Some future directions for research include:
1. Investigating the efficacy of 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide in animal models of inflammation and cancer.
2. Studying the pharmacokinetics and pharmacodynamics of 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide in vivo.
3. Exploring the potential of 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide as a therapeutic agent for neurodegenerative diseases.
4. Investigating the potential of 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide as a combination therapy with other anti-inflammatory or anti-cancer agents.
5. Developing more water-soluble derivatives of 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide to improve its bioavailability and efficacy.
In conclusion, 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has been found to exhibit promising anti-inflammatory and anti-cancer properties, and has been investigated for its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to determine its potential as a therapeutic agent, and to explore its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide can be synthesized through a multi-step process starting from 4-(difluoromethylsulfanyl)benzaldehyde and piperazine-1-sulfonic acid. The first step involves the reaction of 4-(difluoromethylsulfanyl)benzaldehyde with formaldehyde and sodium borohydride to form 4-(difluoromethylsulfanyl)benzyl alcohol. The alcohol is then reacted with thionyl chloride to form 4-(difluoromethylsulfanyl)benzyl chloride, which is further reacted with piperazine-1-sulfonic acid to form 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide.

Scientific Research Applications

4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide has been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

4-[[4-(difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O2S2/c13-12(14)20-11-3-1-10(2-4-11)9-16-5-7-17(8-6-16)21(15,18)19/h1-4,12H,5-9H2,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPMIKOWNHOMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)SC(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide

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